2',7'-ジクロロフルオレセインジアセテート

概要

説明

Diacetyldichlorofluorescein is a cell-permeable fluorogenic probe that is useful for the detection of reactive oxygen species (ROS) and nitric oxide (NO) and for the determination of the degree of overall oxidative stress .

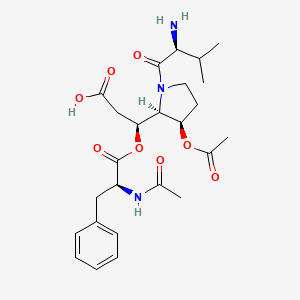

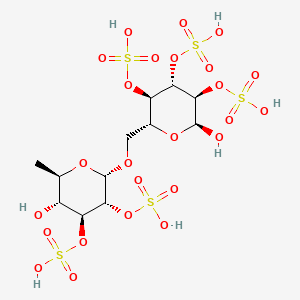

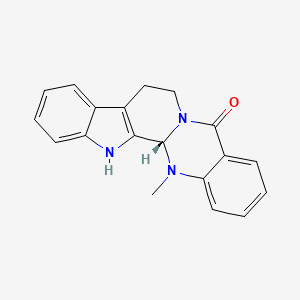

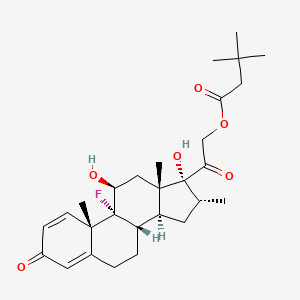

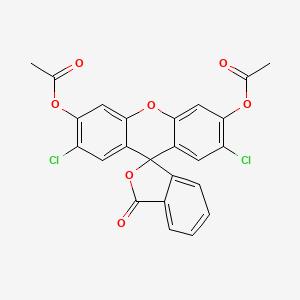

Molecular Structure Analysis

The empirical formula of Diacetyldichlorofluorescein is C24H14Cl2O7 and it has a molecular weight of 485.27 . The molecular structure analysis of such compounds is often done using techniques like X-ray crystallography .Physical And Chemical Properties Analysis

Diacetyldichlorofluorescein is soluble in DMSO and suitable for fluorescence. It has a melting point of 232-234 °C (lit.) and should be stored at a temperature of 2-8°C .科学的研究の応用

活性酸素種 (ROS) の検出

DCFDA は、細胞内の ROS を検出するための細胞透過性蛍光プローブとして広く使用されています。 細胞内に入ると、DCFDA は脱アセチル化されて非蛍光性化合物となり、後に ROS によって酸化されると蛍光を発します 。この方法は、酸化ストレスとその細胞機能への影響を研究するために不可欠です。

一酸化窒素 (NO) の検出

DCFDA は、ROS だけでなく、生物系における一酸化窒素の検出にも感度の高いプローブとして役立ちます。 この用途は、免疫学的研究や、さまざまな生理学的および病理学的プロセスにおける NO の役割の理解において重要です .

酸化ストレスの測定

研究者は DCFDA を使用して、細胞内の酸化ストレスの全体的な程度を測定します。 この用途は、さまざまな物質が細胞の健康に与える影響を評価することが不可欠な毒性学において特に重要です .

環境毒性学

DCFDA は、環境科学において、さまざまな環境汚染物質の毒性を評価するために使用されます。 暴露された生物に誘発される酸化ストレスを測定することにより、研究者はこれらの汚染物質の潜在的な害を評価することができます .

分析化学的方法

分析化学では、DCFDA は、酸素反応性種の感度が高く迅速な定量に使用されます。 これには、酸化生成物を検出するためのマイクロプレートアッセイや、骨髄系分化アッセイにおける用途が含まれます .

細胞生物学研究

DCFDA は、細胞生物学において、ROS および NO を伴う細胞シグナル伝達経路の研究において重要な役割を果たします。 細胞が酸化ストレスにどのように応答するか、およびそれに続く生物学的影響を理解するのに役立ちます .

薬理学的試験

薬理学では、DCFDA は、薬物が酸化ストレスマーカーに与える影響を調査するために使用されます。 酸化ストレス関連疾患を標的とする新しい治療戦略の開発に役立ちます .

医学研究

医学研究者は、DCFDA を使用して、神経変性疾患、がん、心血管疾患など、酸化ストレスが役割を果たす疾患のメカニズムを調べます。 潜在的なバイオマーカーや治療標的を特定するのに役立ちます .

作用機序

Target of Action

The primary target of 2’,7’-Dichlorofluorescein diacetate is reactive oxygen species (ROS) and nitric oxide (•NO) within cells . These are chemically reactive molecules containing oxygen, which play important roles in cell signaling and homeostasis .

Mode of Action

2’,7’-Dichlorofluorescein diacetate is a non-fluorescent probe that can permeate cell membranes . Once inside the cell, it is de-esterified by intracellular esterases and subsequently oxidized by reactive species, turning into highly fluorescent 2’,7’-dichlorofluorescein .

Biochemical Pathways

The biochemical pathway affected by 2’,7’-Dichlorofluorescein diacetate involves the detection of reactive oxygen species and nitric oxide . Upon enzyme activity, the highly fluorescent dye 2’,7’-dichlorofluorescein is produced . This allows for the sensitive and rapid quantitation of oxygen-reactive species in response to oxidative metabolism .

Pharmacokinetics

The pharmacokinetics of 2’,7’-Dichlorofluorescein diacetate involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed into cells passively due to its cell-permeable nature . Once inside the cell, it is metabolized by esterases and reactive species

Result of Action

The result of the action of 2’,7’-Dichlorofluorescein diacetate is the production of the highly fluorescent 2’,7’-dichlorofluorescein . This fluorescence allows for the detection and quantification of reactive oxygen species and nitric oxide within cells .

Action Environment

The action of 2’,7’-Dichlorofluorescein diacetate is influenced by the intracellular environment. The presence of esterases and reactive species within the cell are necessary for its action . Additionally, the probe is sensitive to light and should be stored under dry argon or nitrogen .

Safety and Hazards

特性

IUPAC Name |

(6'-acetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14Cl2O7/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVUBYASAICPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174389 | |

| Record name | Diacetyldichlorofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2044-85-1 | |

| Record name | Diacetyldichlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetyldichlorofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',7'-Dichlorofluorescein 3',6'-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

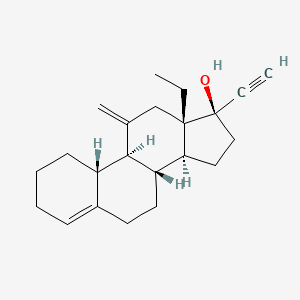

Feasible Synthetic Routes

Q & A

Q1: How does 2',7'-Dichlorofluorescein diacetate (DCFDA) detect ROS?

A: 2',7'-Dichlorofluorescein diacetate (DCFDA) itself is non-fluorescent. It readily diffuses into cells where it is deacetylated by endogenous esterases to 2',7'-dichlorofluorescein (DCFH). DCFH reacts with a variety of ROS, leading to the formation of the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). This fluorescence can be measured using techniques like flow cytometry or fluorescence microscopy. []

Q2: Can the DCFDA assay be affected by experimental conditions?

A: Yes, factors like cell lysis can significantly influence the results of the DCFDA assay. For example, lysing worms through sonication before the assay was found to overestimate ROS production compared to using whole worms. This is likely due to the release of transition metal ions, like iron, during lysis, which can participate in redox cycling and artificially increase ROS levels. [] Therefore, using whole organisms or cells is recommended for more accurate ROS measurements. []

Q3: What is the molecular formula and weight of 2',7'-Dichlorofluorescein diacetate (DCFDA)?

A: The molecular formula of 2',7'-Dichlorofluorescein diacetate (DCFDA) is C25H14Cl2O9, and its molecular weight is 529.3 g/mol. []

Q4: What are the key spectroscopic properties of DCFDA and DCF?

A4: DCFDA itself is non-fluorescent. Upon reaction with ROS, it forms DCF, which exhibits a strong absorption band around 500 nm and emits green fluorescence with a peak around 525 nm. These spectral properties make DCF readily detectable by various fluorescence-based techniques.

Q5: Is 2',7'-Dichlorofluorescein diacetate (DCFDA) compatible with live-cell imaging?

A: Yes, 2',7'-Dichlorofluorescein diacetate (DCFDA)'s cell permeability allows its use in live-cell imaging to monitor real-time ROS changes within cells. Confocal laser microscopy has been successfully employed to visualize DCF fluorescence in various cell types, including onion epidermal cells and Arabidopsis protoplasts. []

Q6: What factors can impact the stability of 2',7'-Dichlorofluorescein diacetate (DCFDA)?

A6: 2',7'-Dichlorofluorescein diacetate (DCFDA) can be sensitive to light and temperature. Storage in the dark at low temperatures (-20°C) is recommended to maintain its stability. Additionally, exposure to certain solvents or oxidizing agents can lead to DCFDA degradation.

Q7: What are the main applications of 2',7'-Dichlorofluorescein diacetate (DCFDA) in biological research?

A7: 2',7'-Dichlorofluorescein diacetate (DCFDA) is widely used for:

- Measuring oxidative stress: It helps assess overall ROS levels in cells and tissues exposed to various stressors, such as UV radiation, toxins, or disease conditions. [, , ]

- Screening for antioxidants: By monitoring DCF fluorescence, researchers can evaluate the efficacy of potential antioxidants in mitigating ROS production induced by different stimuli. [, ]

- Investigating signaling pathways: DCFDA aids in elucidating the role of ROS in cell signaling pathways associated with various cellular processes, including apoptosis, proliferation, and inflammation. [, ]

- Monitoring drug toxicity: It helps determine the potential of drugs or other compounds to induce oxidative stress in cells and tissues. [, ]

Q8: What cell-based assays utilize DCFDA for ROS detection?

A8: Numerous cell-based assays employ DCFDA for ROS detection, including:

- Flow cytometry: Measures DCF fluorescence at the single-cell level, providing information on ROS levels within a cell population. [, ]

- Fluorescence microscopy: Allows for visualizing the spatial distribution of ROS within cells and tissues. [, ]

Q9: Are there any examples of DCFDA use in animal models?

A: Yes, DCFDA has been used in animal models to study oxidative stress in various diseases. For instance, in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, DCFDA helped visualize and quantify H2O2 in the optic nerve, revealing the antioxidant effects of spermidine treatment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。